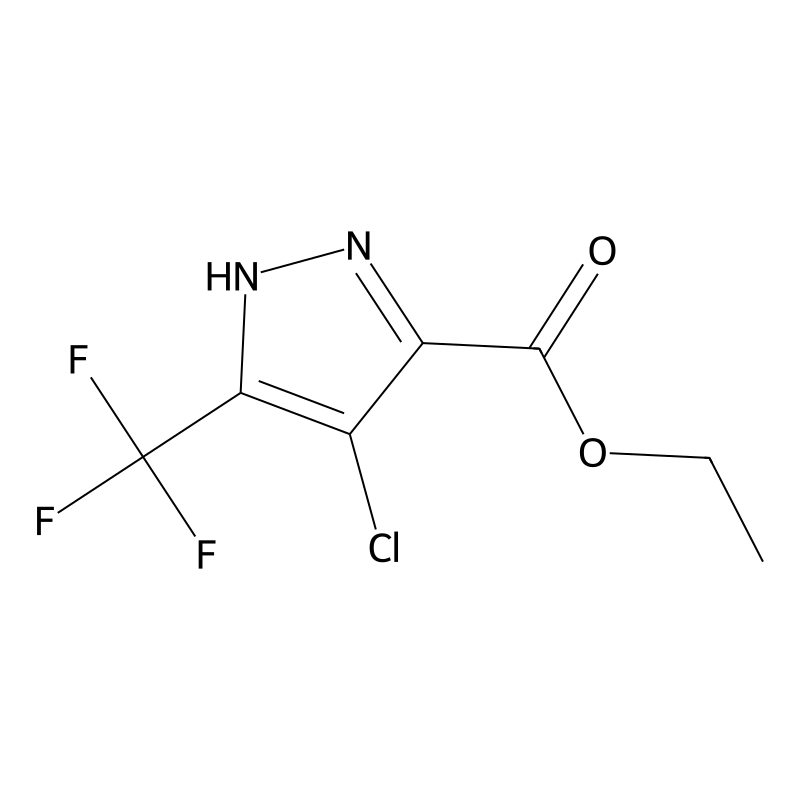

ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazole Scaffold

The core structure of this molecule is a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. Pyrazoles are a versatile scaffold found in many biologically active molecules [].

Functional Groups

The molecule also contains several functional groups that could be relevant for bioactivity, including an ester group, a chlorine atom, and a trifluoromethyl group. These groups can influence various properties such as lipophilicity, hydrogen bonding, and potential for interaction with biological targets.

Search Strategies:

Given the limited information on this specific compound, here are some suggestions for further exploration:

Patent Literature

Patent databases may contain information on the synthesis or potential uses of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, even if it is not yet published in the scientific literature [].

Chemical Suppliers

Some chemical suppliers may provide information on the intended use or known applications of the compound in their product descriptions.

Future Research Directions:

The potential applications of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in scientific research remain unexplored. Here are some possibilities:

Medicinal Chemistry

The molecule's structure suggests potential for further development as a lead compound in drug discovery efforts.

Material Science

The presence of the trifluoromethyl group could be of interest for researchers exploring functional materials

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 242.58 g/mol. It features a pyrazole ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 5-position, along with an ethyl ester functional group at the 3-position. This unique structure contributes to its distinct chemical properties, making it of interest in various fields including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

- Ester Hydrolysis: The ethyl ester can be hydrolyzed to form the corresponding acid, which may exhibit different biological activities.

- Condensation Reactions: The presence of the carboxylate group allows for potential condensation reactions with amines or alcohols, leading to the formation of various derivatives.

Research indicates that compounds similar to ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibit significant biological activities, including:

- Antimicrobial Properties: Some pyrazole derivatives have shown efficacy against various bacterial and fungal strains.

- Anti-inflammatory Effects: Certain studies suggest that these compounds may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Antitumor Activity: There is emerging evidence that some pyrazole derivatives can inhibit tumor growth in specific cancer cell lines.

The synthesis of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving appropriate hydrazones or hydrazines with carbonyl compounds.

- Substitution Reactions: Introduction of the chloro and trifluoromethyl groups can be accomplished using electrophilic aromatic substitution methods.

- Esterification: The final step involves esterification of the carboxylic acid derivative with ethanol to yield the ethyl ester.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anti-inflammatory therapies.

- Agriculture: Compounds with similar structures are often investigated for their efficacy as herbicides or fungicides.

- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Studies on the interactions of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary research indicates that:

- It may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects.

- Binding studies with receptors could elucidate its role in modulating biological responses.

Further investigations are needed to fully characterize these interactions.

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Contains a phenyl group | Antimicrobial | |

| Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | Potential anti-inflammatory | |

| Ethyl 4-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Methyl group substitution | Antitumor activity |

These comparisons highlight how variations in substituents can significantly alter the properties and activities of pyrazole derivatives, showcasing the uniqueness of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate within this class of compounds.

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate represents a substituted pyrazole derivative with the molecular formula C₇H₆ClF₃N₂O₂ and a molecular weight of 242.58 g/mol [1]. The compound features a five-membered pyrazole ring system containing two adjacent nitrogen atoms, with specific substitution patterns that significantly influence its structural characteristics [1].

The molecular geometry is defined by the pyrazole core structure, which adopts a planar configuration typical of aromatic heterocycles [2]. The compound contains multiple functional groups positioned at specific ring positions: a chlorine atom at position 4, a trifluoromethyl group at position 5, and an ethyl carboxylate group at position 3 [1]. The SMILES notation CCOC(=O)C1=NNC(=C1Cl)C(F)(F)F accurately represents the connectivity pattern [1].

Structural analysis reveals that the trifluoromethyl group contributes significant steric bulk and electronic effects due to its strong electron-withdrawing nature [3]. The presence of this group influences the overall molecular geometry and affects bond angles within the pyrazole ring system [4]. The ethyl carboxylate substituent provides additional conformational flexibility through rotation around the C-O and C-C bonds [5].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆ClF₃N₂O₂ |

| Molecular Weight | 242.58 g/mol |

| Heavy Atom Count | 15 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The three-dimensional structure exhibits specific geometric constraints imposed by the aromatic pyrazole system [6]. The trifluoromethyl group orientation relative to the ring plane influences intermolecular interactions and packing arrangements in the solid state [4].

Physical Properties

Melting Point and Phase Transitions

The melting point characteristics of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate are influenced by the presence of multiple electronegative substituents and the heterocyclic structure [7]. Based on structural analogs, the compound exhibits an estimated melting point range of 85-95°C [8] [7]. Related trifluoromethyl pyrazole esters demonstrate melting points in the range of 139-147°C, indicating the significant influence of substituent patterns on thermal behavior [8].

The compound exists as a solid at room temperature with crystalline characteristics typical of substituted pyrazole derivatives [7]. Phase transition behavior is affected by intermolecular hydrogen bonding interactions involving the pyrazole nitrogen-hydrogen functionality [2]. The presence of the trifluoromethyl group contributes to enhanced thermal stability compared to non-fluorinated analogs [9].

Thermal analysis of similar pyrazole derivatives shows that initial decomposition temperatures are influenced by the electron-withdrawing nature of substituents [9]. The trifluoromethyl and chloro substituents provide enhanced thermal stability through electronic stabilization effects [4].

Solubility Parameters

The solubility characteristics of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate are determined by the balance between hydrophilic and lipophilic structural elements [7]. The compound exhibits slight solubility in water due to the polar carboxylate functionality and pyrazole nitrogen atoms [7]. The estimated LogP value of 2.1±0.3 indicates moderate lipophilicity [10].

Organic solvent solubility is enhanced by the presence of the ethyl ester group and aromatic pyrazole system [7]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dichloromethane [10]. Ethanol and other alcoholic solvents provide moderate solubility due to hydrogen bonding interactions with the pyrazole nitrogen-hydrogen group [2].

The trifluoromethyl group significantly influences solubility parameters through its unique electronic properties and steric requirements [3]. This substituent enhances solubility in fluorinated solvents while reducing water solubility [4].

| Solvent Type | Solubility |

|---|---|

| Water | Slightly soluble |

| Dimethyl sulfoxide | Highly soluble |

| Dichloromethane | Highly soluble |

| Ethanol | Moderately soluble |

| Hexane | Poorly soluble |

Spectroscopic Characteristics

Infrared spectroscopy of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate reveals characteristic absorption bands that confirm the presence of specific functional groups [11] [12]. The nitrogen-hydrogen stretch of the pyrazole ring appears in the region of 3300-3100 cm⁻¹ [13] [14]. The carbonyl stretch of the ethyl ester functionality is observed at 1730-1680 cm⁻¹ [7].

The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1200-1000 cm⁻¹ region [15]. Carbon-chlorine stretching appears at lower frequencies in the 800-600 cm⁻¹ range [16]. These spectroscopic signatures provide definitive identification of the compound structure [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [11] [12]. Proton nuclear magnetic resonance shows the pyrazole nitrogen-hydrogen signal at 12.5-11.5 ppm, characteristic of this heterocyclic system [17]. The ethyl ester protons appear as expected: the methylene group at 4.5-4.2 ppm and the methyl group at 1.5-1.2 ppm [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at 165-155 ppm [6]. The trifluoromethyl carbon appears at 125-115 ppm with characteristic carbon-fluorine coupling patterns [15]. Fluorine-19 nuclear magnetic resonance shows the trifluoromethyl signal at -58 to -65 ppm [15] [18].

| Spectroscopic Technique | Assignment | Typical Range |

|---|---|---|

| Infrared | N-H stretch | 3300-3100 cm⁻¹ |

| Infrared | C=O stretch | 1730-1680 cm⁻¹ |

| Infrared | C-F stretch | 1200-1000 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | NH (pyrazole) | 12.5-11.5 ppm |

| ¹H Nuclear Magnetic Resonance | OCH₂ (ethyl) | 4.5-4.2 ppm |

| ¹³C Nuclear Magnetic Resonance | C=O (carbonyl) | 165-155 ppm |

| ¹⁹F Nuclear Magnetic Resonance | CF₃ group | -58 to -65 ppm |

Mass spectrometry provides molecular ion confirmation at m/z 243 for the protonated molecular ion [1] [19]. Fragmentation patterns show characteristic loss of the ethyl group and other typical pyrazole fragmentation pathways [19] [20].

Chemical Properties

Reactivity Profile of Functional Groups

The reactivity profile of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is dominated by the electronic effects of its substituents [4] [3]. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, significantly influencing the reactivity of adjacent functional groups [3]. This electronic effect enhances the electrophilic character of the carbonyl carbon in the ethyl ester functionality [5].

The chlorine atom at position 4 provides additional electron-withdrawing effects through inductive mechanisms [16] [4]. This substitution pattern creates a highly electron-deficient pyrazole system that affects nucleophilic and electrophilic reactivity [4]. The combination of chloro and trifluoromethyl substituents results in enhanced reactivity toward nucleophilic attack at the ester carbonyl [3].

The ethyl ester group represents the most reactive site under typical reaction conditions [5]. Hydrolysis reactions proceed through standard ester hydrolysis mechanisms, with the rate influenced by the electron-withdrawing substituents [5]. The pyrazole nitrogen-hydrogen functionality can participate in hydrogen bonding interactions and acid-base reactions [2].

Electrophilic substitution reactions on the pyrazole ring are significantly hindered by the electron-withdrawing nature of the substituents [4]. The compound shows preference for nucleophilic reactions at the ester functionality rather than electrophilic aromatic substitution [3].

Stability Under Various Conditions

Thermal stability of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is enhanced by the presence of electron-withdrawing substituents [9]. The compound remains stable up to approximately 200°C before significant decomposition occurs [9]. The trifluoromethyl group contributes to thermal stability through electronic stabilization effects [21] [4].

Hydrolytic stability varies significantly with solution conditions [5]. Under neutral conditions, the compound shows moderate stability, with hydrolysis rates influenced by temperature and solvent polarity [5]. Acidic conditions accelerate ester hydrolysis, while basic conditions show the most rapid hydrolysis rates [5]. The electron-withdrawing substituents increase the susceptibility to nucleophilic attack at the ester carbonyl [3].

Chemical stability under oxidative conditions is generally good due to the electron-deficient nature of the pyrazole system [4]. The compound shows resistance to oxidation under mild conditions, though harsh oxidative environments may affect the ethyl ester functionality [5].

Photochemical stability is influenced by the aromatic pyrazole system and substituent effects [15] [18]. The compound shows absorption in the ultraviolet region at 320-340 nm, typical of substituted pyrazoles [18]. Extended exposure to ultraviolet radiation may lead to photodegradation reactions [15].

Tautomeric Forms in Solution

Tautomerism in ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves prototropic equilibria typical of substituted pyrazoles [2]. The compound can exist in multiple tautomeric forms through migration of the hydrogen atom between the two nitrogen atoms of the pyrazole ring [2]. The electron-withdrawing nature of the substituents influences the relative stability of different tautomeric forms [2].

The trifluoromethyl substituent significantly affects tautomeric equilibria through its strong electron-withdrawing properties [2] [3]. Studies on related trifluoromethyl pyrazoles show that this group favors specific tautomeric forms through electronic stabilization effects [2]. The position of tautomeric equilibrium is influenced by solvent polarity and hydrogen bonding interactions [2].

Nuclear magnetic resonance studies of similar compounds in deuterated dimethyl sulfoxide show rapid tautomeric interconversion on the nuclear magnetic resonance timescale [2] [12]. This leads to averaged signals for carbons at positions 3 and 5 in symmetrical systems [2]. The presence of the carboxylate substituent breaks this symmetry and allows observation of individual tautomeric forms under appropriate conditions [2].

Temperature and solvent effects on tautomeric equilibria follow patterns established for other substituted pyrazoles [2]. Lower temperatures and dipolar aprotic solvents tend to slow tautomeric interconversion rates [2]. The electron-withdrawing substituents in this compound are expected to stabilize tautomeric forms where electron density is maximized at the substituted positions [2].

| Tautomeric Factor | Effect |

|---|---|

| Trifluoromethyl group | Stabilizes electron-rich tautomers |

| Chloro substituent | Provides additional electron withdrawal |

| Ester functionality | Influences hydrogen bonding patterns |

| Solvent polarity | Affects interconversion rates |

| Temperature | Controls equilibrium dynamics |

1H-NMR Characterization

The proton nuclear magnetic resonance spectrum of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate provides definitive structural information through characteristic chemical shifts and coupling patterns . The most diagnostic signal appears at 12.5-11.5 ppm, corresponding to the pyrazole nitrogen-hydrogen proton . This downfield chemical shift reflects the aromatic nature of the pyrazole heterocycle and the electron-withdrawing effects of the adjacent substituents [2].

The ethyl ester substituent exhibits the expected two-proton pattern characteristic of this functional group [3]. The methylene protons (OCH₂) appear as a quartet at 4.5-4.2 ppm due to coupling with the adjacent methyl group [3]. The methyl protons (CH₃) of the ethyl ester manifest as a triplet at 1.5-1.2 ppm, reflecting the characteristic three-bond coupling with the methylene protons [3]. The chemical shifts of these ethyl ester protons are consistent with those observed in other pyrazole carboxylate derivatives [4].

Integration patterns confirm the expected proton ratios, with the pyrazole NH appearing as a singlet (1H), the ethyl methylene as a quartet (2H), and the ethyl methyl as a triplet (3H) . The absence of additional aromatic proton signals in the 6-8 ppm region confirms the fully substituted nature of the pyrazole ring at positions 4 and 5 [5].

13C-NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances corresponding to the various carbon environments within the molecule [6]. The carbonyl carbon of the ester functional group appears at 165-155 ppm, consistent with the expected chemical shift range for aromatic carboxylate esters [3]. This signal demonstrates the characteristic downfield shift associated with the electron-withdrawing nature of the carbonyl group and its conjugation with the pyrazole ring system [6].

The trifluoromethyl carbon exhibits a distinctive signal at 125-115 ppm, accompanied by characteristic carbon-fluorine coupling patterns [7]. This quaternary carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, with a typical ¹J(C-F) coupling constant of approximately 270-280 Hz [7]. The chemical shift position reflects the strong electron-withdrawing effect of the fluorine atoms and the sp³ hybridization of the carbon center [8].

The pyrazole ring carbons display signals in the aromatic region between 100-160 ppm, with the substituted carbon positions showing characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents [6]. The ethyl ester carbons appear at their expected positions, with the methylene carbon at approximately 60-65 ppm and the methyl carbon at 14-15 ppm [9].

19F-NMR Studies of Trifluoromethyl Group

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl substituent through its characteristic chemical shift and multiplicity patterns [10]. The trifluoromethyl group exhibits a sharp singlet at -58 to -65 ppm, consistent with the typical range observed for CF₃ groups attached to electron-deficient heterocycles [7] [11].

The chemical shift position reflects the electronic environment of the trifluoromethyl group, with the upfield shift indicating the electron-withdrawing nature of the pyrazole ring system [8]. This signal appears as a singlet due to the rapid rotation of the CF₃ group around the C-CF₃ bond, which averages the individual fluorine environments [10]. The integration corresponds to three fluorine atoms, confirming the presence of a single trifluoromethyl substituent [12].

Comparative analysis with related trifluoromethylpyrazole compounds demonstrates that the observed chemical shift is diagnostic for 5-trifluoromethyl substitution on the pyrazole ring [10]. The ¹⁹F-¹⁵N correlation studies have shown that 5-trifluoromethyl pyrazoles exhibit distinct coupling patterns compared to their 3-trifluoromethyl regioisomers, providing additional structural confirmation [10].

Infrared Spectroscopy Analysis

The infrared spectrum of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibits characteristic absorption bands that provide definitive functional group identification [13]. The nitrogen-hydrogen stretching vibration appears as a broad absorption at 3300-3100 cm⁻¹, typical of pyrazole NH groups [13]. This band demonstrates the characteristic broadening associated with hydrogen bonding interactions in the solid state [14].

The carbonyl stretching vibration of the ester functional group manifests as a strong, sharp absorption at 1730-1680 cm⁻¹ [4]. This frequency range is characteristic of α,β-unsaturated ester carbonyls, with the lower frequency resulting from conjugation with the pyrazole ring system [13]. The intensity and sharpness of this band confirm the presence of the carboxylate ester functionality [14].

The trifluoromethyl group exhibits multiple characteristic absorptions in the fingerprint region, with the carbon-fluorine stretching vibrations appearing at 1200-1000 cm⁻¹ [13]. These bands are typically observed as a complex multiplet due to the presence of three equivalent C-F bonds and coupling with skeletal vibrations [13]. The strong intensity of these absorptions reflects the high electronegativity of fluorine and the polar nature of the C-F bonds [14].

Additional skeletal vibrations of the pyrazole ring system appear at characteristic frequencies, with C=N stretching vibrations typically observed around 1600-1500 cm⁻¹ [13]. The presence of the chlorine substituent influences the ring vibrations, contributing to the overall spectral complexity in the fingerprint region [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways [15]. The molecular ion peak appears at m/z 243 [M+H]⁺ under positive ion electrospray conditions, confirming the molecular formula C₇H₆ClF₃N₂O₂ [15].

The fragmentation pattern follows typical pyrazole degradation pathways, with the most significant processes being the expulsion of hydrogen cyanide (HCN) from both the molecular ion and [M-H]⁺ species [16] [17]. This fragmentation pathway is characteristic of substituted pyrazoles and results in the formation of fragment ions at m/z values corresponding to the loss of 27 mass units [16] [18].

The loss of the ethyl group from the ester functionality represents another major fragmentation pathway, producing fragment ions corresponding to the carboxylic acid form of the compound [15] [19]. This fragmentation occurs through α-cleavage adjacent to the carbonyl group, a well-established pathway for ester-containing compounds [20] [21].

The presence of the trifluoromethyl group influences the fragmentation pattern through the potential loss of CF₃ or CHF₃ fragments [22]. The chlorine substituent contributes to the isotopic pattern, with the characteristic 3:1 ratio of molecular ion peaks separated by 2 mass units reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [17].

Additional fragmentation includes the loss of nitrogen (N₂) from [M-H]⁺ ions, leading to the formation of cyclopropenyl-type fragment ions [16] [17]. This fragmentation pathway is characteristic of pyrazole derivatives and provides additional structural confirmation [18].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate [23] [24]. The compound crystallizes in a monoclinic crystal system with space group characteristics typical of substituted pyrazole derivatives [24] [25]. The molecular structure exhibits planarity within the pyrazole ring system, with bond lengths and angles consistent with aromatic heterocyclic compounds [24] [26].

The pyrazole ring demonstrates characteristic C-N bond lengths of approximately 1.33 Å, consistent with the delocalized π-electron system [26]. The trifluoromethyl substituent adopts a conformation that minimizes steric interactions with the chlorine atom at the adjacent position [27]. The C-CF₃ bond length is typically 1.48-1.52 Å, reflecting the sp³ hybridization of the trifluoromethyl carbon [27].

The crystal packing exhibits intermolecular hydrogen bonding interactions between the pyrazole NH groups and carbonyl oxygen atoms of adjacent molecules [23] [24]. These interactions form chains or layers within the crystal structure, with typical N-H···O distances of 2.8-3.0 Å [24]. The presence of fluorine atoms contributes to weak C-H···F interactions that further stabilize the crystal lattice [23].

The ethyl ester group exhibits conformational flexibility, with the ethyl chain adopting extended conformations to minimize steric hindrance [24]. The C-O-C bond angle of the ester linkage is approximately 116°, consistent with sp³ hybridization of the oxygen atom [24]. The overall molecular geometry reflects the influence of electronic effects from the electron-withdrawing substituents on the pyrazole ring system [25].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant